Regioisomeric Differentiation: 2‑Quinolinyl vs. 4‑Quinolinyl Attachment Dictates Kinase Inhibitory Potency
In a series of type II c‑Met inhibitors built on a quinoline–piperidine scaffold, analogs bearing the quinoline attached at the 2‑position (i.e., quinolin‑2‑yl) exhibited IC₅₀ values of 0.9–1.7 nM against c‑Met kinase, whereas their direct counterparts with the quinoline attached at the 4‑position (quinolin‑4‑yl) or with alternative heterocycles (aminopyrimidine, aminopyridine, pyrrolopyridine) were markedly less potent . Although the reference study evaluated a different sulfonamide‑terminated series, the observed 10‑ to >100‑fold potency advantage of the 2‑quinolinyl orientation is a class‑level phenomenon that directly supports the selection of 2640819-47-0 over its 4‑quinolinyl regioisomer (CAS 2640971-81-7) for kinase‑focused discovery programs.
| Evidence Dimension | c-Met kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No direct c-Met IC₅₀ data available for 2640819-47-0; predicted to align with 2‑quinolinyl series (≤ low nM range based on class SAR) |
| Comparator Or Baseline | Quinolin‑4‑yl analogs in the same study series showed IC₅₀ values >100 nM or were inactive; aminopyrimidine/aminopyridine/pyrrolopyridine analogs were substantially less potent than 2‑quinolinyl derivatives. |
| Quantified Difference | ≥10‑fold to >100‑fold potency preference for 2‑quinolinyl over 4‑quinolinyl orientation (class‑level inference, not a direct head‑to‑head measurement of 2640819-47-0). |
| Conditions | Enzymatic c-Met kinase inhibition assay (literature data from BMS‑777607‑derived series). |
Why This Matters
For procurement decisions in kinase drug discovery, the 2‑quinolinyl regioisomer is strongly preferred because the 4‑quinolinyl alternative is predicted to confer significantly weaker target engagement based on consistent SAR across multiple chemotypes.
- [1] ScienceOpen. Discovery of novel type II c-Met inhibitors based on BMS-777607. https://api.scienceopen.com (accessed 2026-05-10). View Source
